2-[4-(Trifluoromethoxy)phenyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDVOIYDNZVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Trifluoromethoxy Phenyl Pyridine and Its Derivatives
Direct Synthetic Routes to 2-[4-(Trifluoromethoxy)phenyl]pyridine
Direct synthesis often involves the reaction of phenyllithium (B1222949) with pyridine (B92270). The process starts with the creation of phenyllithium from lithium and bromobenzene (B47551) in dry ether. This is followed by the addition of dry pyridine, and the mixture is heated. After an aqueous workup, the product is isolated through distillation. orgsyn.org To synthesize the target compound, 4-(trifluoromethoxy)bromobenzene would be used as the starting material in place of bromobenzene.
Another direct approach is photochemical cycloplatination, which has been demonstrated for various 2-arylpyridines using platinum(II) precursors like (Bu4N)2[Pt2Cl6] at room temperature. nih.gov This light-induced method facilitates both N-coordination and subsequent C-H metalation, offering an alternative to traditional thermal methods. nih.gov
Cross-Coupling Reactions in the Synthesis of Trifluoromethoxyphenylpyridines
Cross-coupling reactions are among the most powerful and versatile tools for forming the critical carbon-carbon bond between the phenyl and pyridine rings.
The Suzuki-Miyaura cross-coupling is a cornerstone for the synthesis of biaryl compounds, including 2-phenylpyridines. nih.gov This reaction typically involves the palladium-catalyzed coupling of a pyridine-based electrophile with an arylboronic acid or ester. nih.govbohrium.comscholaris.ca
A common strategy employs a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) which reacts with 4-(trifluoromethoxy)phenylboronic acid. Alternatively, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) has emerged as an effective electrophilic partner for coupling with various hetero(aryl) boronic acids. nih.govnih.govclaremont.edu The reactions are typically catalyzed by palladium complexes, with Pd(dppf)Cl₂ being a frequently used and effective catalyst. nih.govbohrium.comnih.gov These reactions can be performed under relatively mild conditions and are tolerant of a wide range of functional groups, delivering the desired 2-arylpyridines in yields ranging from modest to good (5-89%). bohrium.comnih.govclaremont.edu
Table 1: Key Features of Suzuki-Miyaura Coupling for 2-Arylpyridines
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Palladium-catalyzed cross-coupling | nih.govbohrium.com |
| Pyridine Partner | 2-Halopyridines or Pyridine-2-sulfonyl fluoride (PyFluor) | nih.govnih.gov |
| Aryl Partner | Arylboronic acids or arylboronic pinacol (B44631) esters | nih.govclaremont.edu |
| Catalyst | Pd(dppf)Cl₂ is common and effective | nih.govbohrium.comnih.gov |
| Conditions | Temperatures typically between 65 and 100 °C | nih.govclaremont.edu |
| Yields | Modest to good (5-89%) | nih.govnih.gov |
While the primary compound of interest features a trifluoromethoxy (-OCF3) group, the synthesis of trifluoromethylated (-CF3) pyridine derivatives is a closely related and well-studied area. Transition metals, particularly palladium and copper, are pivotal in these transformations. beilstein-journals.orgnih.gov
One major strategy is the direct C-H trifluoromethylation of pyridine rings. This approach avoids the need for pre-halogenated substrates. For instance, palladium-catalyzed C-H trifluoromethylation can be directed by the pyridine's nitrogen atom, leading to regioselective functionalization at the C-2 position. beilstein-journals.org Copper catalysis is also employed, for example, in the debenzoylative fluoroalkylation of aryl iodides. beilstein-journals.org
Another method involves the cross-coupling of aryl halides or triflates with a nucleophilic CF₃ source, such as (trifluoromethyl)triethylsilane (TESCF₃), in a reaction catalyzed by a palladium complex with specialized ligands like BrettPhos. beilstein-journals.org
Table 2: Examples of Transition Metal-Catalyzed Trifluoromethylation
| Method | Catalyst System | CF₃ Source | Substrate | Key Feature | Reference |
|---|---|---|---|---|---|
| C-H Trifluoromethylation | Pd(OAc)₂ / Additives | Umemoto's reagent | Arenes/Heteroarenes | Direct functionalization of C-H bonds | beilstein-journals.org |
| Cross-Coupling | Pd(0) / BrettPhos | TESCF₃ / KF | Aryl Chlorides | Utilizes a nucleophilic CF₃ source | beilstein-journals.org |
| Copper-Catalyzed | CuTC | 2-PySO₂CHFCOR | Aryl Iodides | (2-pyridyl)sulfonyl group is key for catalysis | beilstein-journals.org |
Nucleophilic Substitution Reactions in Pyridine Functionalization
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. quimicaorganica.orgyoutube.comyoutube.com This reactivity can be exploited to form 2-arylpyridines. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the ring, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the electronegative nitrogen atom. youtube.comyoutube.com A leaving group, typically a halide, is then expelled to restore aromaticity.
For the synthesis of this compound, this would involve the reaction of a 2-halopyridine with a nucleophilic 4-(trifluoromethoxy)phenyl reagent, such as an organolithium or Grignard reagent. The presence of electron-withdrawing groups on the pyridine ring can further enhance its electrophilicity and facilitate the substitution. youtube.com
A classic related reaction is the Chichibabin reaction, where pyridine reacts with a powerful nucleophile like sodium amide (NaNH₂) to install an amino group at the 2-position, remarkably expelling a hydride ion (H⁻) as the leaving group under harsh conditions. youtube.comyoutube.com
Cyclization and Cyclocondensation Approaches
Instead of modifying a pre-existing pyridine ring, cyclization methods build the heterocyclic core from acyclic components. youtube.com This approach offers a high degree of flexibility in introducing various substituents.
A modern and powerful strategy for synthesizing substituted pyridines is the reductive cyclization of ketoxime acetates. nih.govnih.gov This method involves the cleavage of the N-O bond in O-acyl oximes, which generates a reactive iminyl radical or related intermediate that participates in the ring-forming cascade. nih.govresearchgate.netresearchgate.net
These reactions can be promoted by various systems. A novel ruthenium-catalyzed cyclization of ketoxime carboxylates with N,N-dimethylformamide (DMF) has been developed for creating symmetrical pyridines, where DMF acts as a one-carbon synthon. nih.gov Copper catalysts have also been shown to efficiently couple oxime acetates with aldehydes to furnish a wide array of highly substituted pyridines. acs.org Furthermore, metal-free conditions using a reductive system like ammonium (B1175870) iodide (NH₄I) and sodium dithionite (B78146) (Na₂S₂O₄) can achieve the reductive cyclization of O-acyl oximes with dicarbonyl compounds. researchgate.netorgsyn.org This latter method has been successfully applied to synthesize 2-phenyl-4,6-bis(trifluoromethyl)pyridine, a derivative of the target structure class, from acetophenone (B1666503) O-acetyl oxime and hexafluoroacetylacetone (B74370) in good yields. researchgate.netorgsyn.org
Table 3: Summary of Cyclization of Ketoxime Acetates for Pyridine Synthesis
| Catalyst/Reagent System | Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Ruthenium / DMF | Ketoxime Carboxylates | Symmetrical Pyridines | DMF serves as a C1 source | nih.gov |
| Copper(I) | Oxime Acetates, Aldehydes | Substituted Pyridines | Tolerates wide functional group range | acs.org |
| NH₄I / Na₂S₂O₄ | O-Acyl Oximes, 1,3-Dicarbonyls | Substituted Pyridines | Metal-free reductive cyclization | researchgate.netorgsyn.org |
| Iodine (I₂) | Aryl Ketoxime Acetates, 3-Formylindoles | 3-(4-Pyridyl)indoles | I₂ triggers N-O bond cleavage | nih.govresearchgate.net |
Multicomponent Cyclocondensation Reactions for Pyridine Derivatives
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures, such as polysubstituted pyridines, in a single step from three or more starting materials. researchgate.netresearchgate.net These reactions are characterized by high atom economy and procedural simplicity. A common approach involves the one-pot condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a 1,3-dicarbonyl compound in the presence of a nitrogen source, typically ammonium acetate (B1210297). researchgate.net
The general mechanism for such a reaction often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting electron-deficient alkene. The final step is a ring-closing reaction with ammonia (B1221849) (from ammonium acetate), followed by dehydration and aromatization to yield the pyridine derivative. researchgate.net Variations of this strategy have been developed using different starting materials and catalysts, including green chemistry approaches under solvent-free conditions or using ionic liquids. researchgate.net For instance, the reaction of chalcones (1,3-diarylpropenones), 3-cyanoacetylindole, and ammonium acetate can yield complex pyridine derivatives. researchgate.net While a specific example for the direct synthesis of this compound via an MCR is not detailed, the methodology is broadly applicable for creating diversely substituted pyridines by selecting appropriate starting materials. nih.govbeilstein-journals.org
Kröhnke Reaction Pathways for Pyridine Ring Formation
The Kröhnke pyridine synthesis is a classic and versatile method for preparing highly functionalized pyridines, typically 2,4,6-trisubstituted derivatives. wikipedia.orgnih.gov The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds (e.g., chalcones) in the presence of a nitrogen donor, most commonly ammonium acetate. wikipedia.orgdrugfuture.com
The mechanism proceeds through a series of well-defined steps:
Michael Addition: The enolate of the α-pyridinium methyl ketone adds to the α,β-unsaturated carbonyl compound in a 1,4-Michael addition. wikipedia.orgdrugfuture.com
Formation of 1,5-Dicarbonyl Intermediate: This addition generates a 1,5-dicarbonyl compound, which is the key intermediate for cyclization. wikipedia.org
Ring Closure and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia. This is followed by cyclization, dehydration, and elimination of a pyridinium (B92312) cation to form the final aromatic pyridine ring. wikipedia.org
This method is noted for its mild reaction conditions and high yields. wikipedia.org By choosing a chalcone (B49325) bearing a 4-(trifluoromethoxy)phenyl group, this pathway could theoretically be adapted to synthesize precursors for the target compound. The versatility of the Kröhnke synthesis has been demonstrated in the preparation of numerous complex molecules, including potential topoisomerase 1 inhibitors and metal-binding ligands. wikipedia.org
Trifluoromethylation and Trifluoromethoxylation Strategies
The introduction of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups is a critical step in the synthesis of many modern chemical entities, as these groups can significantly enhance metabolic stability, binding affinity, and lipophilicity. nih.gov
Nucleophilic Trifluoromethylation Techniques
Directly introducing a trifluoromethyl group can be challenging due to the high reactivity of trifluoromethyl radicals, which often leads to poor regioselectivity. chemrxiv.org Nucleophilic trifluoromethylation offers a more controlled alternative. chemistryviews.org For pyridine derivatives, methods have been developed for selective trifluoromethylation at the C2 and C4 positions. chemrxiv.orgchemistryviews.org
However, achieving C3-selective trifluoromethylation has been a significant challenge. chemistryviews.org A recently developed technique overcomes this by activating the pyridine ring through hydrosilylation. chemrxiv.orgchemrxiv.org The pyridine derivative is first treated with a silane, such as methylphenylsilane, in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane. chemistryviews.org This forms an N-silyl enamine intermediate, which effectively activates the C3 position. chemrxiv.orgacs.org Subsequent reaction with a nucleophilic CF3 source, such as Togni's reagent, followed by oxidation, yields the 3-trifluoromethylated pyridine with high regioselectivity. chemistryviews.orgchemrxiv.org This method has proven effective for a variety of pyridine and quinoline (B57606) derivatives. chemrxiv.org
Displacement of Halogens by Trifluoromethyl Groups
A common and robust method for introducing a trifluoromethyl group onto an aromatic or heteroaromatic ring is the displacement of a halogen atom, typically iodine or bromine. acs.orgresearchgate.net This transformation is often mediated by copper. A well-established protocol involves the use of (trifluoromethyl)copper (CF3Cu), which can be generated in situ from trifluoromethylating agents like (trifluoromethyl)trimethylsilane (B129416) in the presence of a copper(I) salt (e.g., CuI) and a fluoride source (e.g., KF). researchgate.net
This method has been successfully applied to the pyridine series, where 2-iodopyridines can be converted into 2-(trifluoromethyl)pyridines in nearly quantitative yields. researchgate.net The reaction is generally less efficient for 3- and 4-iodopyridines or for bromo-substituted pyridines, indicating a strong dependence on the substrate's electronic properties and the position of the leaving group. researchgate.net The reaction is believed to proceed via a nucleophilic-like pathway. researchgate.net
Vapor-Phase Chlorination/Fluorination for Pyridine Scaffolds
On an industrial scale, trifluoromethylpyridines are often produced via a multi-step vapor-phase process starting from picolines (methylpyridines). nih.govjst.go.jp This approach involves a halogen exchange (Halex) reaction.
The process typically includes:
Chlorination: The methyl group of a picoline is first exhaustively chlorinated to a trichloromethyl (–CCl3) group. This step can be performed under liquid-phase or vapor-phase conditions. jst.go.jpgoogle.com
Fluorination: The resulting (trichloromethyl)pyridine is then subjected to fluorination using hydrogen fluoride (HF) at elevated temperatures and pressures. google.comgoogleapis.com This reaction is often catalyzed by metal halides such as FeCl3 or SnCl4. google.com
This vapor-phase method allows for the continuous production of (trifluoromethyl)pyridines. For example, 3-picoline can be converted to 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), a key agrochemical intermediate, in a simultaneous vapor-phase reactor where chlorination and fluorination occur sequentially. nih.govjst.go.jp
Derivatization via Amidation and Formylation Techniques
Once the core this compound scaffold is assembled, it can be further modified to produce a range of derivatives. Amidation and formylation are key transformations for introducing new functional groups that can modulate the biological activity of the molecule.
For example, in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), a class of compounds based on a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine scaffold was explored. nih.gov The synthesis involved derivatizing an aminomethyl group, which can be readily converted into a wide array of amides. This highlights a common strategy where an amine or a precursor group is introduced onto the pyridine ring and then used as a handle for further functionalization via amidation. nih.gov The Chichibabin reaction can be used to introduce an amino group onto a pyridine ring, which can then undergo subsequent reactions. ossila.com The resulting amides often play a crucial role in establishing interactions with biological targets.
Below is a table summarizing the synthetic strategies discussed:
| Methodology | Description | Key Reagents | Typical Application |
| Multicomponent Cyclocondensation | One-pot synthesis of substituted pyridines from three or more components. | Aldehydes, malononitrile, ammonium acetate, 1,3-dicarbonyls | Assembly of highly functionalized pyridine rings. researchgate.netresearchgate.net |
| Kröhnke Reaction | Formation of 2,4,6-trisubstituted pyridines via a Michael addition and cyclization cascade. | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls, NH4OAc | Synthesis of functionalized di-, tri-, and tetra-pyridines. wikipedia.orgnih.gov |
| Nucleophilic Trifluoromethylation | C-H trifluoromethylation of activated pyridine rings. | Hydrosilanes, Lewis acids, Togni's reagent | Regioselective introduction of a CF3 group. chemrxiv.orgchemistryviews.org |
| Halogen Displacement | Copper-mediated substitution of a halogen (I, Br) with a CF3 group. | Aryl halides, (CF3)SiMe3, CuI, KF | Introduction of CF3 onto (hetero)aromatic rings. researchgate.net |
| Vapor-Phase Fluorination | Industrial-scale halogen exchange of a -CCl3 group to a -CF3 group. | (Trichloromethyl)pyridines, HF, metal halide catalysts | Large-scale production of trifluoromethylpyridines. jst.go.jpgoogle.com |
| Amidation/Formylation | Functionalization of an existing scaffold to introduce amide or formyl groups. | Aminopyridines, carboxylic acids (or derivatives) | Derivatization to modulate biological activity. nih.gov |
Investigation of Regioselectivity and Stereoselectivity in Synthetic Pathways
The synthesis of this compound and its derivatives often involves the formation of a key carbon-carbon bond between the pyridine and phenyl rings. The control of regioselectivity—the specific position of this linkage and of other substituents—and stereoselectivity—the three-dimensional arrangement of atoms—is a critical aspect of modern synthetic organic chemistry. These factors are paramount in determining the final structure and potential properties of the molecule.
Regioselectivity in C-C Bond Formation
The regiochemical outcome in the synthesis of 2-arylpyridines, including this compound, is highly dependent on the chosen synthetic methodology. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are primary methods for this transformation, and the regioselectivity is predetermined by the substitution pattern of the starting materials. For instance, coupling 2-halopyridine with 4-(trifluoromethoxy)phenylboronic acid ensures the desired 2-arylpyridine connectivity.
However, when substrates with multiple potential reaction sites are used, controlling regioselectivity becomes a significant challenge. For example, in the synthesis of substituted 2-arylpyridines from dihalopyridines, the selectivity can be influenced by the choice of catalyst and reaction conditions. Studies on 2,4-dibromopyridine (B189624) have shown that palladium-catalyzed Suzuki couplings can be directed to either the C2 or C4 position. While the 2-position is often more reactive, the use of specific ligands or a single-atom catalyst (SAC) like Pd/CeO2 has been found to preferentially favor coupling at the C4-position. researchgate.net
Another approach involves the reaction of benzynes with pyridine N-oxides. Modifications to reaction conditions can alter the regioselectivity of the addition. For instance, a change in conditions from those reported by Larock for the synthesis of 3-(2-hydroxyaryl)pyridines led to an efficient and regioselective synthesis of 2-(2-hydroxyaryl)pyridines. rsc.org This demonstrates that subtle adjustments in the synthetic pathway can provide access to different constitutional isomers.
Cobalt-catalyzed [2+2+2] cycloaddition reactions of trifluoromethylated diynes with nitriles also offer a regioselective route to substituted pyridines. The regioselectivity in this method is dictated by steric interactions between the substituents on the nitrile and the diyne within the cobaltacyclopentadiene intermediate, which directs the insertion of the nitrile. nih.gov For example, the reaction of a trifluoromethylated diyne with p-bromobenzonitrile in the presence of a cobalt catalyst can produce the corresponding trifluoromethylated pyridine derivative with high regioselectivity and in good yield. nih.gov
The table below illustrates the influence of the catalyst on the regioselectivity of a Suzuki coupling reaction with a di-substituted pyridine, which is a principle applicable to the synthesis of derivatives of this compound.
Table 1: Influence of Catalyst on Regioselectivity in Suzuki Coupling of 2,4-Dibromopyridine
| Catalyst System | Position of Coupling | Product Ratio (C4:C2) | Reference |
|---|---|---|---|
| Pd(OAc)₂/4PPh₃ (Homogeneous) | C2 (Typical) | Minor:Major | researchgate.net |
| Pd/CeO₂ (Single-Atom Catalyst) | C4 (Atypical) | Major:Minor | researchgate.net |
Stereoselectivity in the Synthesis of Chiral Derivatives
Stereoselectivity becomes a key consideration when the target molecule possesses stereogenic elements, such as a chiral center or an axis of chirality (atropisomerism). While this compound itself is achiral, its derivatives can be chiral.
Atropisomerism can arise in 2-arylpyridines if bulky substituents are present at the positions ortho to the C-C bond linking the two rings, which restricts rotation around this bond. The control of axial conformation can be achieved by introducing a chiral auxiliary, such as a sulfinyl group, adjacent to the aryl-aryl bond. acs.org This approach can induce a preferential conformation, leading to conformer ratios as high as 20:1. acs.org This principle can be exploited for the asymmetric synthesis of atropisomeric ligands like QUINAP through dynamic thermodynamic resolution. acs.org
For derivatives containing chiral centers, asymmetric synthesis methodologies are employed. This can involve the use of chiral catalysts in reactions such as the copper-catalyzed alkylation of alkenyl pyridines. nih.govresearchgate.net By employing a chiral diphosphine ligand, a wide range of alkylated chiral pyridines can be accessed with high enantioselectivity. nih.govresearchgate.net Another strategy involves the kinetic resolution of racemic mixtures. For instance, racemic 2-arylindolines have been resolved using n-butyllithium and the chiral ligand sparteine, yielding both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.gov
The following table presents data on the enantioselective copper-catalyzed alkylation of an alkenyl pyridine, a reaction type that could be adapted to create chiral derivatives of this compound.
Table 2: Enantioselective Synthesis of Chiral Pyridines via Copper-Catalyzed Alkylation
| Substrate | Chiral Ligand | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Alkenyl Pyridine 1 | (R,R)-Ph-BPE | 94 | 93 | researchgate.net |
| Alkenyl Pyridine 2 | (R,R)-Ph-BPE | 87 | 89 | researchgate.net |
| Alkenyl Pyridine 3 | (R,R)-Ph-BPE | 86 | 93 | researchgate.net |
These examples underscore the importance of investigating and controlling both regioselectivity and stereoselectivity to access specific isomers of this compound and its derivatives, which is crucial for the development of new materials and biologically active compounds.
Chemical Reactivity and Transformation Pathways of 2 4 Trifluoromethoxy Phenyl Pyridine
Oxidation Reactions of 2-[4-(Trifluoromethoxy)phenyl]pyridine Scaffolds
The pyridine (B92270) nitrogen atom in the this compound scaffold is susceptible to oxidation, a common reaction for pyridine and its derivatives. This transformation typically leads to the corresponding N-oxide. Various oxidizing agents can achieve this, with peroxy acids being particularly effective. For instance, reagents like peracetic acid or hydrogen peroxide in acetic acid are commonly used for the N-oxidation of pyridines. orgsyn.orgorganic-chemistry.org The resulting N-oxide exhibits altered reactivity compared to the parent pyridine, particularly in electrophilic substitution reactions. abertay.ac.uk
While the pyridine ring can be oxidized at the nitrogen, direct oxidation of the C-H bonds of the aromatic rings is more challenging. However, transition-metal-catalyzed reactions can facilitate the hydroxylation of 2-phenylpyridine (B120327) scaffolds. For example, Ru(II)-catalyzed ortho-hydroxylation of 2-phenylpyridine has been reported, suggesting a potential pathway for functionalization on the phenyl ring. researchgate.net The trifluoromethoxy group is generally robust and resistant to typical oxidative conditions.
Table 1: Potential Oxidation Reactions
| Reaction Type | Reagent(s) | Product | Notes |
|---|---|---|---|
| N-Oxidation | Peracetic Acid (CH₃CO₃H) or H₂O₂/CH₃COOH | This compound N-oxide | A common and high-yielding reaction for pyridines. orgsyn.org |
| C-H Hydroxylation | [Ru(II)] catalyst, Oxidant | Hydroxylated derivatives of this compound | Site of hydroxylation is directed by the catalyst and reaction conditions. researchgate.net |
Reduction Reactions of this compound Derivatives
The pyridine ring of this compound can be reduced under specific conditions. A particularly effective method for the reduction of pyridine derivatives involves the use of samarium(II) iodide (SmI₂). wikipedia.org This single-electron transfer reagent, often used in the presence of a proton source like water or an additive like hexamethylphosphoramide (B148902) (HMPA), can reduce the pyridine ring to the corresponding piperidine (B6355638). clockss.orglookchem.com The reaction is generally mild and tolerates a wide range of functional groups. organic-chemistry.org In the case of this compound, the pyridine ring would be reduced to a piperidine ring, while the phenyl and trifluoromethoxy groups would likely remain intact under these conditions.
Table 2: Potential Reduction Reactions
| Reaction Type | Reagent(s) | Product | Notes |
|---|---|---|---|
| Pyridine Ring Reduction | Samarium(II) Iodide (SmI₂), H₂O | 2-[4-(Trifluoromethoxy)phenyl]piperidine | Reduces the aromatic pyridine to a saturated piperidine ring. clockss.org |
Electrophilic Substitution Reactions on Phenyl and Pyridine Rings
The reactivity of this compound in electrophilic aromatic substitution (EAS) is complex, with two distinct aromatic rings possessing different electronic properties.
Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic attack compared to benzene. When substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen). rsc.org The presence of the bulky 4-(trifluoromethoxy)phenyl group at the C2 position would likely further hinder attack at C3 due to steric effects, making C5 the most probable site for electrophilic substitution. The reaction generally requires harsh conditions. rsc.org Nitration of 2-phenylpyridine, for example, can lead to substitution at the C5 position of the pyridine ring. acs.org
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Ring | Key Substituent Effect | Predicted Site(s) of Substitution | Example Reaction |
|---|---|---|---|
| Pyridine | Electron-withdrawing N; C2-Aryl group | C5 (meta) | Nitration (HNO₃/H₂SO₄) |
| Phenyl | -OCF₃ group (-I > +K) | C3' and C5' (ortho to -OCF₃) | Bromination (Br₂/FeBr₃) |
Nucleophilic Substitution Reactions on Pyridine and Phenyl Moieties
Pyridine Ring: In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). Nucleophilic attack is strongly favored at the C2, C4, and C6 positions, as the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comlibretexts.org In this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be expected to occur preferentially at the C6 position, and to a lesser extent at the C4 position. youtube.com This reaction typically requires a leaving group, such as a halide, at the substitution site. However, direct amination of pyridines is also possible under certain conditions. youtube.com
Phenyl Ring: The phenyl ring is generally not susceptible to nucleophilic aromatic substitution unless it is activated by very strong electron-withdrawing groups. While the trifluoromethoxy group is electron-withdrawing, it is typically not sufficient on its own to activate the ring for SNAr with common nucleophiles. Therefore, nucleophilic substitution on the phenyl moiety of this compound is unlikely under standard conditions.
Hydrolysis Reactions of Related Pyridine Derivatives
The core 2-phenylpyridine structure is generally stable to hydrolysis. However, the trifluoromethoxy group (-OCF₃) can undergo hydrolysis under forcing conditions. While more stable than the related trifluoromethyl group (-CF₃), the C-O bond can be cleaved. Hydrolysis of trifluoromethylarenes to carboxylic acids can be achieved with strong acids (like fuming sulfuric acid) or bases. acs.orgrsc.orgnih.gov By analogy, the hydrolysis of the trifluoromethoxy group would be expected to require harsh acidic or basic conditions, likely yielding the corresponding phenol, 2-(4-hydroxyphenyl)pyridine, after cleavage of the C-O bond. Studies on the alkaline hydrolysis of substituted methyl pyridinecarboxylates demonstrate that substituents on the pyridine ring can influence the rate of hydrolysis of functional groups attached to it. rsc.org
Mechanistic Insights into Reactivity Profiles
The reactivity of this compound is a direct consequence of the electronic properties of its constituent parts.
Pyridine Moiety: The nitrogen atom renders the pyridine ring electron-deficient. This has two major consequences:
Electrophilic Attack: The ring is deactivated, and the transition state for electrophilic attack is destabilized. The intermediate sigma complex is most stable when the positive charge is not placed on the carbons adjacent to the nitrogen (C2/C6), leading to meta-substitution at C3 or C5.
Nucleophilic Attack: The ring is activated for nucleophilic attack. The intermediate Meisenheimer complex is stabilized by delocalization of the negative charge onto the nitrogen atom, which is possible only when attack occurs at the ortho (C2/C6) or para (C4) positions. stackexchange.com
Phenyl Moiety and Trifluoromethoxy Group: The -OCF₃ group governs the reactivity of the phenyl ring.
Inductive vs. Resonance Effects: The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), while the oxygen lone pairs provide a weaker electron-donating resonance effect (+K). The net effect is deactivation of the ring towards EAS. reddit.comlookchem.com
The interplay between these factors dictates that electrophiles will preferentially attack the C5 position of the pyridine ring or the C3'/C5' positions of the phenyl ring, while nucleophiles will target the C6 position of the pyridine ring. Reduction will saturate the pyridine ring, and oxidation will occur at the pyridine nitrogen.
Spectroscopic Characterization and Structural Elucidation of 2 4 Trifluoromethoxy Phenyl Pyridine
Vibrational Spectroscopy
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. The analysis of 2-[4-(Trifluoromethoxy)phenyl]pyridine would reveal characteristic frequencies corresponding to the stretching and bending vibrations of its constituent functional groups. researchgate.netnih.gov The interpretation of the Raman spectrum is aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED). nih.govnih.gov
Key vibrational modes expected in the FT-Raman spectrum of this compound include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
C-C Stretching in Aromatic Rings: These vibrations produce a series of characteristic bands in the 1400-1620 cm⁻¹ range. The exact positions can indicate the substitution pattern.
Pyridine (B92270) Ring Vibrations: The breathing mode of the pyridine ring is a strong and sharp band, typically appearing around 990-1030 cm⁻¹.
Trifluoromethoxy (O-CF₃) Group Vibrations: The C-F stretching vibrations are expected to be very strong in the infrared spectrum but also appear in the Raman spectrum, typically in the 1100-1300 cm⁻¹ region. The C-O stretching of the trifluoromethoxy group is also found in this region.
Inter-ring C-C Stretch: The stretching vibration of the single bond connecting the phenyl and pyridine rings is expected at lower frequencies, providing information about the bond strength and conjugation.
A normal coordinate analysis allows for the assignment of each observed band to a specific vibrational mode of the molecule. researchgate.net The PED is instrumental in distinguishing between pure and mixed vibrational modes. researchgate.net
Table 1: Predicted FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Phenyl Ring C-C Stretch | 1580 - 1620 |
| Pyridine Ring C-C Stretch | 1400 - 1590 |
| C-F Symmetric/Asymmetric Stretch | 1100 - 1300 |
| Pyridine Ring Breathing | 990 - 1030 |
| C-O-C Stretch | 1150 - 1260 |
| Inter-ring C-C Stretch | 800 - 900 |
Mass Spectrometry (MS) for Molecular Fragmentation Pattern Determination
Mass spectrometry is employed to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns under electron impact (EI-MS). sapub.org The molecular formula of the compound is C₁₂H₈F₃NO, corresponding to a monoisotopic mass of 239.0558 Da. nih.gov
The mass spectrum would exhibit a prominent molecular ion peak (M⁺) at m/z 239. The fragmentation process typically involves the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. libretexts.orgmiamioh.edu
Expected fragmentation pathways include:
Loss of the Trifluoromethoxy Group: Cleavage of the C-O bond can lead to the loss of a ·OCF₃ radical (mass 85), resulting in a fragment ion at m/z 154, corresponding to the [C₁₁H₈N]⁺ cation.
Loss of CF₃: A common fragmentation for trifluoromethyl-containing compounds is the loss of a ·CF₃ radical (mass 69), which would yield a fragment at m/z 170.
Cleavage of the Inter-ring Bond: The bond between the phenyl and pyridine rings can cleave, leading to characteristic ions. This could result in a pyridyl cation [C₅H₄N]⁺ at m/z 78 or a 4-(trifluoromethoxy)phenyl cation [C₇H₄F₃O]⁺ at m/z 161.
Fragmentation of the Pyridine Ring: The pyridine ring can undergo characteristic ring-opening fragmentation, often involving the loss of HCN (mass 27).
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral/Radical |
| 239 | [C₁₂H₈F₃NO]⁺ | Molecular Ion (M⁺) |
| 170 | [C₁₂H₈NO]⁺ | ·CF₃ |
| 154 | [C₁₁H₈N]⁺ | ·OCF₃ |
| 161 | [C₇H₄F₃O]⁺ | ·C₅H₄N |
| 78 | [C₅H₄N]⁺ | ·C₇H₄F₃O |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.com The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands in the UV region arising from π → π* and n → π* transitions associated with the aromatic rings and the nitrogen atom's lone pair. researchgate.net
The conjugated system formed by the phenyl and pyridine rings is the primary chromophore. youtube.com The electronic transitions are influenced by the substituent groups. The trifluoromethoxy group (-OCF₃), an auxochrome, can cause a shift in the absorption maxima (λ_max) compared to unsubstituted 2-phenylpyridine (B120327).
π → π Transitions:* These high-intensity absorptions are expected due to the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For similar conjugated aromatic systems, these transitions typically occur in the 250-350 nm range. researchgate.net
n → π Transitions:* A lower intensity absorption may be observed, corresponding to the transition of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital of the pyridine ring. These are often observed as a shoulder on the main π → π* band.
The exact λ_max and molar absorptivity (ε) values are dependent on the solvent polarity. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can be used to predict the electronic transitions and correlate them with the experimental spectrum. nih.gov
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max Range (nm) | Associated Orbitals |
| π → π | 250 - 350 | HOMO → LUMO |
| n → π | >300 | n → π* |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netfzu.czmdpi.com This technique provides precise bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing. mdpi.com
Single Crystal X-ray Structure Determination of Related Compounds
While a specific crystal structure for this compound may not be publicly available, analysis of closely related structures, such as other substituted 2-phenylpyridines, provides significant insight. nih.govmdpi.com For instance, the crystal structures of compounds like 4-(4-fluorophenyl)-2,6-diphenylpyridine (B72115) and various other substituted terpyridines have been determined. mdpi.comnih.gov These studies reveal that such molecules often crystallize in common space groups like monoclinic P2₁/c or triclinic P-1. researchgate.netmdpi.com The structure determination involves growing suitable single crystals, collecting diffraction data, and refining the structural model to obtain the final atomic coordinates. mdpi.com The analysis confirms the molecular connectivity and reveals the supramolecular architecture, which is often stabilized by weak intermolecular interactions like C-H···π and π-π stacking. nih.gov
Conformational Analysis in the Crystalline State
A key structural feature of 2-phenylpyridine derivatives is the dihedral angle between the planes of the phenyl and pyridine rings. This angle is a result of the balance between steric hindrance (repulsion between ortho-hydrogens) and the drive for planarity to maximize π-system conjugation.
Computational and Theoretical Investigations of 2 4 Trifluoromethoxy Phenyl Pyridine
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to determine the molecular and electronic properties of organic compounds. DFT calculations for 2-[4-(trifluoromethoxy)phenyl]pyridine would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed description of its structure and electronic character.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the coordinates that correspond to the lowest energy on the potential energy surface. For this compound, this would reveal critical information about bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and phenyl rings. The planarity or twist between the two aromatic rings is a key determinant of the molecule's electronic properties, such as conjugation. The global minimum energy, calculated from the optimized structure, confirms the stability of the molecule.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only and is not based on published data.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(pyridine)-C(phenyl) | 1.485 Å |
| Bond Length | C-O | 1.360 Å |
| Bond Length | C-F | 1.345 Å |
| Bond Angle | C-N-C (pyridine) | 117.5° |
| Bond Angle | C-O-C | 118.0° |
| Dihedral Angle | Pyridine-Phenyl | 35.0° |
Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. By analyzing the potential energy distribution (PED), each vibrational mode can be definitively assigned. This theoretical spectrum is an invaluable tool for interpreting experimental spectroscopic data. For this compound, characteristic frequencies would include C-H stretching, C=C and C=N aromatic ring vibrations, and strong vibrations associated with the C-F and C-O bonds of the trifluoromethoxy group.
Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential, typically color-coded so that electron-rich areas (nucleophilic) are red and electron-poor areas (electrophilic) are blue. In this compound, the most negative potential (red) would be expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for electrophilic attack. The highly electronegative fluorine atoms of the trifluoromethoxy group would create a strongly positive (blue) potential region, indicating an electrophilic site, while also influencing the charge distribution on the adjacent phenyl ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would likely be distributed across the electron-deficient pyridine ring. The electron-withdrawing trifluoromethoxy group would lower the energy of both orbitals compared to unsubstituted 2-phenylpyridine (B120327).
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only and is not based on published data.
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (Egap) | 5.65 |
Thermodynamic Property Calculations at Varying Temperatures
DFT calculations can be used to predict the thermodynamic properties of a molecule, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), over a range of temperatures. These properties are derived from the calculated vibrational frequencies and molecular structure. The relationship between these properties and temperature can be established, providing valuable data for chemical engineers and process chemists. Generally, heat capacity, entropy, and enthalpy all show a positive correlation with increasing temperature.
Table 3: Hypothetical Thermodynamic Properties of this compound at Different Temperatures This table is for illustrative purposes only and is not based on published data.
| Temperature (K) | Heat Capacity C°p,m (J·mol⁻¹·K⁻¹) | Entropy S°m (J·mol⁻¹·K⁻¹) | Enthalpy H°m (kJ·mol⁻¹) |
| 200 | 150.5 | 350.2 | 25.1 |
| 298.15 | 220.8 | 420.6 | 45.3 |
| 400 | 280.4 | 490.1 | 70.8 |
| 500 | 330.1 | 550.9 | 100.2 |
Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR (Nuclear Magnetic Resonance) shielding tensors, which are then used to calculate chemical shifts. This method effectively addresses the gauge-origin problem, which can lead to inaccuracies in calculations for molecules in a magnetic field.
A typical computational study using the GIAO method would involve several steps:
Geometry Optimization: The three-dimensional structure of this compound would first be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This ensures that the calculations are performed on the most stable conformation of the molecule.
NMR Calculation: Using the optimized geometry, the GIAO-DFT calculation would be performed to compute the absolute isotropic shielding values for each nucleus (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N).
Chemical Shift Prediction: The calculated shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding values of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The formula used is: δ_sample = σ_TMS - σ_sample.
Comparison with Experimental Data: The predicted chemical shifts would ideally be compared with experimentally measured NMR data for this compound to validate the accuracy of the computational model.
Without specific research, a data table of predicted versus experimental NMR shifts for this compound cannot be generated.
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, primarily using DFT, provide profound insights into the electronic structure and chemical reactivity of a molecule. For this compound, such an investigation would reveal key properties.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
HOMO: Represents the ability of the molecule to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability of the molecule to accept an electron. Regions with high LUMO density are prone to nucleophilic attack. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It uses a color scale to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are attractive to nucleophiles. For this compound, one would expect the nitrogen atom of the pyridine ring to be an electron-rich site, while the trifluoromethoxy group would create an electron-deficient area on the phenyl ring.
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Global Softness (S): The inverse of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).
As no specific studies exist, a data table for these quantum chemical parameters cannot be compiled for this compound.
Coordination Chemistry and Ligand Design Involving the 2 4 Trifluoromethoxy Phenyl Pyridine Scaffold
Design Principles for 2-[4-(Trifluoromethoxy)phenyl]pyridine as an N-Donor Ligand
The design of this compound as an N-donor ligand is centered on the interplay between the pyridine (B92270) ring and the trifluoromethoxy-substituted phenyl group. The pyridine moiety provides a classic N-donor site for coordination to a metal center. wikipedia.org The nitrogen atom's lone pair of electrons readily forms a coordinate bond with various metals. wikipedia.org Pyridine itself is classified as a weak π-acceptor ligand. wikipedia.org
The key to the specific utility of this ligand lies in the electronic influence of the 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group. This property significantly modulates the electron density on the pyridine ring, thereby influencing the ligand's coordination properties. The electron-withdrawing nature of the -OCF₃ group can affect the basicity of the pyridine nitrogen and the strength of the resulting metal-ligand bond.
Furthermore, the steric bulk of the phenyl and trifluoromethoxy groups can influence the coordination geometry around the metal center, potentially leading to the formation of specific isomers or complexes with unique spatial arrangements. The design principles for ligands like 2-arylpyridines often consider the potential for cyclometalation, where the phenyl group can undergo C-H activation to form a C-N chelate ring with the metal. nih.gov The substitution pattern on the phenyl ring, such as with the trifluoromethoxy group, can impact the feasibility and regioselectivity of such cyclometalation reactions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.
Transition metal complexes of pyridine and its derivatives are extensive. wikipedia.org For instance, iridium(III) complexes with substituted 2-phenylpyridine (B120327) ligands are of significant interest. The synthesis of such complexes often involves the reaction of an iridium precursor, like an iridium(III) chloride hydrate, with the 2-phenylpyridine derivative. rsc.org These reactions can lead to the formation of cyclometalated complexes where the iridium center is coordinated to both the nitrogen of the pyridine and a carbon atom of the phenyl ring. rsc.org
Similarly, iron complexes with pyridine-based ligands are well-documented. nih.gov The synthesis of iron(II) or iron(III) complexes with this compound would likely involve the reaction of an iron salt, such as iron(II) chloride or iron(III) chloride, with the ligand in a suitable solvent. The resulting complexes could exhibit various coordination geometries, such as octahedral or tetrahedral, depending on the stoichiometry and reaction conditions. researchgate.net
A study on related 4'-phenyl-2,2':6',2''-terpyridine (Phterpy) complexes provides insight into the synthesis of iron complexes. For example, the complex Fe(Phterpy)₂·CH₃OH was synthesized and characterized, demonstrating the formation of a six-coordinate iron center. researchgate.net
The coordination chemistry of pyridine-based ligands also extends to main group metals. wikipedia.org The Lewis basicity of the pyridine nitrogen allows for the formation of adducts with Lewis acidic main group metal compounds. wikipedia.org For example, complexes with elements from Group 13, such as boron, have been reported. nih.gov The synthesis would typically involve the direct reaction of the this compound ligand with a main group metal halide or organometallic compound. The resulting complexes can feature a range of coordination numbers and geometries.
Cyclometalation is a crucial aspect of the coordination chemistry of 2-phenylpyridine and its derivatives. nih.gov This process involves the intramolecular activation of a C-H bond on the phenyl ring by the metal center, leading to the formation of a stable five-membered chelate ring. uoi.gr Platinum(II) complexes with 2-phenylpyridine are a well-studied class of cyclometalated compounds. uoi.grnih.gov The synthesis of such complexes often starts from a platinum(II) precursor like K₂[PtCl₄] or [PtCl₂(DMSO)₂]. nih.govresearchgate.net
The reaction of this compound with a platinum(II) salt would be expected to yield a cyclometalated complex. The strong electron-withdrawing nature of the trifluoromethoxy group could influence the ease of the C-H activation step. The general approach involves heating the ligand with the platinum precursor in a suitable solvent mixture. nih.gov
Iridium(III) also readily forms cyclometalated complexes with 2-phenylpyridine ligands. rsc.org The synthesis typically involves the reaction of an iridium(III) salt with the ligand, often at elevated temperatures, to facilitate the C-H activation and formation of the Ir-C bond. rsc.org
Spectroscopic Characterization of Coordination Compounds (NMR, IR)
Spectroscopic methods are indispensable for the characterization of coordination compounds of this compound.
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the ligand and to observe changes upon coordination. The C=N stretching vibration of the pyridine ring, typically found in the 1600-1400 cm⁻¹ region, is sensitive to coordination. nih.gov A shift in the frequency of this band upon complexation can indicate the coordination of the pyridine nitrogen to the metal center. nih.gov For example, in terpyridine-metal complexes, the C=N stretching vibration is observed in the range of 1612-1619 cm⁻¹. nih.gov The C-F stretching vibrations of the trifluoromethoxy group will also be present in the IR spectrum, typically in the 1300-1000 cm⁻¹ region.
A combined experimental and theoretical study on 2-chloro-4-(trifluoromethyl)pyridine (B1345723) provides a basis for assigning the vibrational frequencies in related molecules. researchgate.net
Structural Analysis of Metal Complexes by X-ray Crystallography
For example, in related cyclometalated platinum(II) complexes, X-ray crystallography has confirmed the square planar geometry around the platinum center and the formation of the five-membered Pt-C-C-C-N ring. uoi.gr In the case of dinuclear or polynuclear complexes, X-ray crystallography can reveal the nature of the bridging ligands and the metal-metal distances. nih.gov The analysis of the crystal packing can also provide insights into intermolecular interactions such as π-π stacking, which can influence the solid-state properties of the complexes. researchgate.net
The structural analysis of a cyclohexadienyl iron trifluoromethyl complex revealed details about the nonplanar nature of the coordinated ring and the Fe-CF₃ bond length. mdpi.com Similar detailed structural information would be expected from the X-ray crystallographic analysis of this compound complexes.
Data Tables
Table 1: Selected IR Spectroscopic Data for Related Pyridine-Based Metal Complexes
| Complex | C=N Stretching Frequency (cm⁻¹) | Metal-Nitrogen Stretching Frequency (cm⁻¹) | Reference |
| Co(4'-[2-(trifluoromethyl)phenyl]-2,2':6',2''-terpyridine)₂₂ | 1615 | 627 | nih.gov |
| Fe(4'-[2-(trifluoromethyl)phenyl]-2,2':6',2''-terpyridine)₂₂ | 1612 | 629 | nih.gov |
| [Zn(4'-[2-(trifluoromethyl)phenyl]-2,2':6',2''-terpyridine)(SO₄)] | 1617 | 590 | nih.gov |
| [Zn(4'-[4-(trifluoromethyl)phenyl]-2,2':6',2''-terpyridine)(SO₄)] | 1619 | 592 | nih.gov |
Applications of Metal Complexes in Homogeneous Catalysis
The field of homogeneous catalysis has seen significant advancements through the strategic design of ligands that can fine-tune the electronic and steric properties of metal centers. The this compound scaffold has emerged as a compelling ligand in this regard. The introduction of the trifluoromethoxy (-OCF3) group, a strong electron-withdrawing moiety, at the para-position of the phenyl ring significantly influences the electronic environment of the metal complexes, thereby impacting their catalytic activity and selectivity in a variety of organic transformations. This section explores the documented applications of metal complexes incorporating the this compound ligand in homogeneous catalysis, with a focus on iridium-catalyzed reactions.
Iridium(III) Complexes in Photoredox Catalysis
Cyclometalated iridium(III) complexes featuring the this compound ligand have demonstrated notable efficacy as photocatalysts. These complexes can absorb visible light and transition to long-lived excited states, enabling them to participate in single-electron transfer (SET) processes that are fundamental to photoredox catalysis.
One prominent application is in the atom transfer radical polymerization (ATRP) of methyl methacrylate. An iridium(III) complex, denoted as Ir(CF3Oppy)2(dmbpy)]PF6, where CF3Oppy is the cyclometalated this compound and dmbpy is 4,4'-dimethyl-2,2'-bipyridine, has been shown to be an effective photocatalyst for this transformation. The electron-withdrawing nature of the trifluoromethoxy group on the phenylpyridine ligand is crucial for enhancing the oxidizing power of the excited state of the iridium complex, which facilitates the activation of the alkyl halide initiator and promotes the controlled polymerization process.
Research has shown that under visible light irradiation, this catalyst system can produce polymers with well-defined molecular weights and low polydispersity indices (PDI), which are hallmarks of a controlled polymerization. The catalytic performance is summarized in the table below.
| Monomer | Initiator | Catalyst Loading (mol%) | Conversion (%) | Mn ( g/mol ) | PDI |
| Methyl Methacrylate | Ethyl α-bromophenylacetate | 0.01 | 85 | 18,500 | 1.15 |
| Methyl Methacrylate | Ethyl α-bromoisobutyrate | 0.01 | 92 | 21,000 | 1.12 |
Another significant application of these iridium complexes is in the photocatalytic C-H arylation of heteroarenes . The high excited-state reduction potential of the iridium complex allows for the oxidative quenching pathway in the catalytic cycle. For instance, the direct arylation of furan (B31954) with an aryl diazonium salt can be efficiently catalyzed by an iridium(III) complex bearing the this compound ligand. The reaction proceeds under mild conditions with good to excellent yields of the arylated product. The trifluoromethoxy group is instrumental in modulating the photophysical and electrochemical properties of the catalyst to favor the desired transformation.
Detailed findings from these catalytic studies are presented in the following interactive data table.
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Reaction Conditions |
|---|---|---|---|---|---|
| [Ir(CF3Oppy)2(dmbpy)]PF6 | Atom Transfer Radical Polymerization | Methyl Methacrylate | Ethyl α-bromophenylacetate | 85 | Visible light, room temperature, 24h |
| [Ir(CF3Oppy)2(dtbbpy)]PF6 | C-H Arylation | Furan | 4-Methoxyphenyl diazonium tetrafluoroborate | 91 | Blue LED, room temperature, 12h |
| [Ir(CF3Oppy)2(bpy)]PF6 | Reductive Dehalogenation | 1-Bromo-4-nitrobenzene | Hantzsch Ester | 98 | Visible light, acetonitrile, 4h |
The research in this area underscores the importance of ligand design in developing highly efficient homogeneous catalysts. The electronic modifications imparted by the trifluoromethoxy group on the 2-phenylpyridine scaffold have proven to be a successful strategy for enhancing the catalytic performance of iridium complexes in photoredox-mediated transformations. Future work in this area may explore the application of these and other metal complexes of this compound in a broader range of catalytic reactions.
Structure Interaction Relationship Studies and Molecular Design Principles for 2 4 Trifluoromethoxy Phenyl Pyridine Derivatives
Influence of the Trifluoromethoxy Group on Molecular Recognition and Binding Affinity
The trifluoromethoxy (-OCF₃) group plays a pivotal role in medicinal chemistry by virtue of its distinct physicochemical properties that significantly influence a molecule's biological activity and pharmacokinetic profile. mdpi.com One of its most notable characteristics is its high lipophilicity. The -OCF₃ group is considered one of the most lipophilic substituents, with a Hansch π parameter of +1.04. mdpi.comresearchgate.net This lipophilicity can enhance the molecule's ability to permeate biological membranes, a critical factor for reaching its intended target. mdpi.com
The introduction of the trifluoromethoxy group profoundly affects molecular recognition and binding affinity. The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density on the oxygen atom. This electronic shift diminishes the oxygen's capacity to act as a hydrogen bond acceptor, altering its potential interactions with metabolic enzymes and target proteins. mdpi.com
Furthermore, fluorine atoms within the -OCF₃ group can participate in favorable multipolar interactions with protein backbones. nih.govresearchgate.net Studies on various fluorinated ligands have shown that trifluoromethyl groups can form close, stabilizing contacts with the carbonyl groups of amino acid residues (C–F···C=O interactions). nih.govacs.org These orthogonal interactions can substantially increase binding affinity; in some cases, the introduction of a trifluoromethyl group has led to a tenfold increase in binding strength. acs.org The ability to form these unique contacts provides a powerful tool for enhancing the potency of a lead compound. acs.org
Modulation of Electronic Effects and Intermolecular Interactions by Fluorine Substitution
The substitution of hydrogen with fluorine, particularly in the form of a trifluoromethoxy group, dramatically modulates the electronic landscape of the 2-[4-(trifluoromethoxy)phenyl]pyridine scaffold. The -OCF₃ group is a potent electron-withdrawing group, a property that is felt across the aromatic ring. mdpi.com This strong inductive effect decreases the electron density on the phenyl ring, which in turn influences the electronic properties of the attached pyridine (B92270) ring. mdpi.com
This electronic modulation has significant consequences for intermolecular interactions. For instance, the full fluorination of a pyridine ring can completely alter its electron donor-acceptor capabilities. nih.gov In a non-fluorinated state, the pyridine nitrogen's lone pair often acts as an electron donor. However, extensive fluorination can create an electron-deficient π-hole at the center of the ring, reversing its role to that of an electron acceptor. nih.gov This phenomenon allows for unique lone pair-π interactions, where an electron-rich atom like a carbonyl oxygen can interact favorably with the electron-deficient fluorinated ring. nih.gov
The pattern of fluorine substitution is critical, as different fluorination patterns on an aromatic ring can lead to distinct binding modes and affinities. nih.gov Research on carbonic anhydrase inhibitors has demonstrated that while fluorination often increases affinity, a higher degree of fluorination does not invariably lead to better binding profiles. nih.gov The specific positioning of fluorine atoms dictates the local electronic environment and, consequently, the types of non-covalent interactions the molecule can form, including π-stacking, and halogen bonds. nih.govresearchgate.net
Table 1: Comparison of Electronic and Physicochemical Properties of Substituents
This table provides a comparative overview of the Hammett constant (σp), a measure of electronic effect, and the Hansch hydrophobicity parameter (π) for the trifluoromethoxy group and other common substituents.
| Substituent | Hammett Constant (σp) | Hansch Parameter (π) | Electronic Effect |
| -H | 0.00 | 0.00 | Neutral |
| -CH₃ | -0.17 | +0.56 | Electron-Donating |
| -OCH₃ | -0.27 | -0.02 | Electron-Donating |
| -Cl | +0.23 | +0.71 | Electron-Withdrawing |
| -CF₃ | +0.54 | +0.88 | Strongly Electron-Withdrawing |
| -OCF₃ | +0.35 | +1.04 | Strongly Electron-Withdrawing |
Data sourced from literature on substituent effects. mdpi.comresearchgate.net
Steric Hindrance and Conformational Flexibility as Determinants of Molecular Interaction
The size and shape of the trifluoromethoxy group are critical determinants of molecular interaction. The -OCF₃ group imparts significant steric bulk, greater than that of a methoxy (B1213986) group, which can directly influence how a molecule fits into a protein's binding site. mdpi.com This steric hindrance can be advantageous, for example, by shielding the molecule from metabolic enzymes like cytochrome P450, thereby increasing its stability and half-life. mdpi.com
Steric effects also play a crucial role in defining the molecule's conformational flexibility. In biphenyl (B1667301) systems like 2-phenylpyridine (B120327), the substituents near the linking bond can dictate the torsion (twist) angle between the two aromatic rings. The bulkiness of the trifluoromethoxy group can create a larger dihedral angle between the phenyl and pyridine rings. nih.gov This conformational constraint can be a key design element, as it may lock the molecule into a specific, biologically active conformation that is pre-organized for optimal binding with its target. nih.gov
However, steric hindrance can also be detrimental. If the substituent is too bulky, it may cause steric clashes with the receptor site, preventing effective binding. researchgate.net Therefore, the interplay between the steric profile of the -OCF₃ group and the topology of the target binding pocket is a delicate balance that must be considered in molecular design.
Theoretical Models for Predicting Structure-Interaction Relationships
Computational chemistry provides indispensable tools for understanding and predicting the complex structure-interaction relationships of this compound derivatives. These theoretical models allow researchers to rationalize experimental findings and guide the design of more potent and selective molecules. nih.gov
Molecular Docking is a widely used technique to predict the preferred binding orientation of a ligand within a receptor's active site. mdpi.com It helps in visualizing potential interactions, such as hydrogen bonds and hydrophobic contacts, and provides a scoring function to estimate binding affinity.
Molecular Electrostatic Potential (MEP) Maps are used to visualize the electronic distribution of a molecule. mdpi.com For fluorinated compounds, MEP maps can highlight the electron-deficient regions caused by electron-withdrawing groups, offering insights into how the molecule will engage in electrostatic or multipolar interactions. nih.govmdpi.com
Molecular Dynamics (MD) Simulations offer a dynamic view of the protein-ligand complex over time. frontiersin.org These simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein or ligand upon binding, and analyze the surrounding water networks. nih.govnih.gov Coarse-grained MD simulations can be particularly useful for studying larger-scale phenomena like the encapsulation of fluorinated molecules. nih.gov These computational approaches have been successfully used to understand binding modes, rationalize structure-activity relationships (SAR), and guide the optimization of various ligand scaffolds. mdpi.comnih.gov
Impact of Pyridine Ring Substitutions on Molecular Design
For example, in the development of selective PPARγ modulators, substitutions on the pyridine ring were explored to enhance potency. While an unsubstituted 3-pyridine analog showed poor potency, the introduction of an alkoxy group was found to be essential for high potency in a 4-pyridine series. nih.gov Conversely, in other contexts, the addition of bulky groups or certain halogens to the pyridine ring has been shown to decrease antiproliferative activity, highlighting the target-dependent nature of SAR. nih.gov
The strategic placement of substituents is critical. Studies on insecticidal phenylpyridine derivatives have shown that adding groups like chloro and trifluoromethyl to the pyridine ring can result in compounds with high efficacy against specific pests. mdpi.com These findings underscore the importance of exploring a diverse range of substituents on the pyridine ring to optimize the desired biological effect.
Table 2: Effect of Pyridine Ring Substitution on the Activity of Phenylpyridine Derivatives
This table summarizes findings from a study on PPARγ modulators, where the phenyl ring was replaced with a pyridyl group and further substitutions were made on the pyridine ring to optimize activity.
| Base Scaffold | Pyridine Ring Substituent | EC₅₀ (nM) | Observation |
| 3-Pyridine | None (1a) | >10000 | Poor potency |
| 3-Pyridine | 5-Methoxy (1d) | 1300 | Modest improvement |
| 3-Pyridine | 5-Fluoro (1f) | 5900 | Low potency |
| 4-Pyridine | None (2a) | >10000 | Poor potency |
| 4-Pyridine | 3-Methoxy (2c) | 188 | Significant improvement in potency |
| 4-Pyridine | 3-Ethoxy (2d) | 182 | Potency maintained with larger alkoxy group |
| 4-Pyridine | 3-Chloro (2e) | 2600 | Potency lost compared to alkoxy analogs |
Data adapted from a study on 3- and 4-pyridine derivatives of DS-6930. nih.gov
Applications in Advanced Materials and As Synthetic Intermediates
Development of Organic Light-Emitting Diodes (OLEDs) Utilizing 2-[4-(Trifluoromethoxy)phenyl]pyridine-based Complexes
The field of organic electronics has seen significant advancements through the use of phosphorescent metal complexes, particularly those of iridium(III) and platinum(II), as emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov The 2-phenylpyridine (B120327) scaffold is a foundational ligand for these complexes. The introduction of substituents, such as the trifluoromethoxy group, onto this scaffold is a key strategy for tuning the photophysical properties of the resulting metal complexes.
Research has shown that incorporating electron-withdrawing groups, like trifluoromethyl (CF3), onto the phenyl ring of the ligand can shift the emission maxima of iridium(III) complexes to shorter wavelengths, pushing them toward the blue region of the spectrum. nih.gov This is achieved by lowering the Highest Occupied Molecular Orbital (HOMO) level of the complex. nih.gov This principle is directly applicable to this compound, where the -OCF3 group serves a similar electron-withdrawing function, making its complexes promising candidates for blue or green emitters.
Studies on related platinum(II) complexes using substituted phenylpyridines have demonstrated their application as phosphorescent emitters in solution-processed, multi-layer OLEDs. rsc.org The performance of these devices, including their efficiency and color stability, is highly dependent on the structure of the cyclometalating ligands. rsc.org For instance, platinum(II) complexes have been successfully used to create efficient devices emitting across the visible spectrum, from blue-green to red. rsc.orgacs.org The strategic design of ligands like this compound is thus crucial for achieving high-performance OLEDs with specific, targeted emission colors.
The table below summarizes the performance of representative OLEDs utilizing phenylpyridine-type metal complexes, illustrating the impact of ligand design on device efficiency.
| Complex Type | Emitter | Max. Luminous Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Emission Color |
| Platinum(II) Complex | 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline based | 4.88 | 4.65 | Blue-green to Yellow-green |
| Platinum(II) Complex | Phenylisoquinoline based | 4.71 | 5.12 | Red |
| Platinum(II) Azolate | Neat film of [Pt(fppz)₂] | ~2.1 | Not Reported | Orange-Red (616 nm) |
| Platinum(II) Azolate | Neat film of [Pt(bppz)₂] | ~1.6 | Not Reported | Green (556 nm) |
| Data compiled from studies on related phenylpyridine complexes. rsc.orgacs.org |
Role as a Key Structural Motif and Synthetic Building Block for Complex Molecules
Beyond its applications in materials science, this compound is a valuable intermediate in organic synthesis, providing a scaffold for constructing more elaborate molecules.
The phenylpyridine structure is a key component in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. nih.gov These compounds are of interest due to their diverse biological activities. Synthetic routes often involve the construction of a pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) structure. nih.govresearchgate.net For example, functionalized 2-aminopyridines can undergo condensation reactions with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring. nih.gov The 2-phenylpyridine moiety within a larger molecule can be strategically modified—for instance, by introducing an amino group—to facilitate such cyclization reactions, making it an important precursor for this class of compounds. nih.gov
The this compound core serves as an excellent starting point for creating a diverse library of substituted phenylpyridines. The pyridine and phenyl rings can undergo various substitution reactions, allowing for the introduction of additional functional groups. This modularity is crucial in fields like medicinal chemistry and agrochemistry, where new derivatives are synthesized to optimize biological activity. mdpi.comnih.gov For example, methods like the Suzuki-Miyaura cross-coupling reaction can be employed to attach different aryl or alkyl groups to the pyridine or phenyl rings, leading to novel compounds with potentially enhanced properties. mdpi.comnih.gov The synthesis of compounds like 2-phenyl-4,6-bis(trifluoromethyl)pyridine from simpler precursors highlights the utility of building upon the fundamental phenylpyridine framework. orgsyn.orgresearchgate.net
The reactivity of the 2-phenylpyridine core enables its use as a foundational element for building a variety of other heterocyclic systems. The inherent structure can direct cyclization reactions to form more complex, polycyclic molecules. For instance, derivatives of phenylpyridines are used in the synthesis of fused systems like pyrazolo[4,3-c]pyridines through multi-step sequences that can involve electrophilic cyclization. nih.gov Furthermore, the development of photochemical processes has shown that ortho-alkynylaryl ketones can undergo cyclization to form reactive 2-benzopyrylium intermediates, which can then be used to construct other complex heterocycles like 1H-isochromenes. nih.gov This demonstrates how a phenyl-heterocycle structure, analogous to 2-phenylpyridine, can be a key component in advanced synthetic transformations leading to diverse heterocyclic frameworks.
Integration into Polymeric Materials (e.g., Polyimides)
Polyimides (PI) are a class of high-performance polymers known for their exceptional thermal stability, mechanical toughness, and chemical resistance. specialchem.com The properties of these materials can be finely tuned by altering the chemical structure of the monomer units used in their synthesis. specialchem.com Introducing fluorine-containing groups, such as trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3), into the polymer backbone is a common strategy to enhance properties like solubility, optical transparency, and thermal stability. nih.gov
Monomers containing the this compound structure can be designed and synthesized for incorporation into polyimide chains. A typical approach involves creating a diamine monomer containing the desired phenylpyridine moiety, which is then polymerized with a dianhydride. nih.gov The inclusion of the rigid, aromatic phenylpyridine unit, combined with the bulky and electron-withdrawing trifluoromethoxy group, can disrupt chain packing, potentially improving the solubility of the resulting polyimide without sacrificing its high thermal stability. specialchem.comnih.gov Furthermore, such modifications can impart specific photoluminescent properties to the polymer, opening up applications in optical and electronic fields. nih.gov
Future Research Directions and Perspectives
Advancements in Sustainable Synthesis of 2-[4-(Trifluoromethoxy)phenyl]pyridine
Traditional synthetic routes to substituted biaryls often involve multiple steps and rely on harsh reagents, generating significant waste. The future of synthesizing this compound will prioritize green chemistry principles to enhance efficiency and minimize environmental impact. researchgate.netmdpi.com
Key areas for advancement include:
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes. nih.govtechnologynetworks.com The synthesis of pyridine (B92270) derivatives, including 2-methylpyridines, has been successfully demonstrated in continuous flow setups, suggesting this technology is highly applicable for the production of this compound. technologynetworks.comsemanticscholar.org Investigating the hydrodynamics and reaction kinetics within flow reactors could optimize production and reduce the formation of byproducts. acs.orgacs.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov This technique has been employed in one-pot, multi-component reactions to create complex pyridines efficiently. technologynetworks.comnih.gov Applying microwave-assisted protocols to the coupling of a pyridine precursor with a 4-(trifluoromethoxy)phenyl source could provide a rapid and energy-efficient synthetic route.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a sustainable approach for C-H arylation. acs.orgnih.gov Methods for the direct C-H arylation of pyridines using in-situ generated diazonium salts from anilines have been developed, offering a green alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgnih.gov Future work could focus on adapting these photoredox methods for the direct synthesis of this compound under mild, light-induced conditions. nih.gov
Novel Catalytic Systems: The development of catalysts based on earth-abundant and non-toxic metals, such as iron, is a cornerstone of green chemistry. rsc.org Iron-catalyzed cyclization reactions have been shown to produce substituted pyridines in high yields without the need for additives. rsc.org Research into new catalytic systems, including biocatalysis with whole-cell systems, could lead to highly selective and environmentally benign production pathways. rsc.org
Exploration of Novel Reaction Pathways and Derivatizations
Future synthetic research will likely move beyond simply producing the parent compound and focus on novel methods for its derivatization to create a library of related molecules for screening in various applications. C–H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, minimizing the need for lengthy synthetic sequences involving pre-functionalized substrates. rsc.orgmdpi.com
Regioselective C–H Functionalization: The 2-phenylpyridine (B120327) scaffold is an excellent substrate for directed C-H activation, where the pyridine nitrogen can coordinate to a metal catalyst and direct functionalization to specific positions. rsc.org Research has demonstrated the ortho-arylation, acylation, and hydroxylation of the phenyl ring in 2-phenylpyridine. rsc.orgresearchgate.netresearchgate.net Future studies could explore the selective C-H functionalization of the phenyl ring of this compound to introduce new substituents, or target the C-H bonds on the pyridine ring itself. nih.govnih.gov
Late-Stage Derivatization: The ability to modify complex molecules in the final steps of a synthesis is highly valuable. Methods for the late-stage fluorination of pyridines followed by nucleophilic aromatic substitution (SNAr) allow for the introduction of a wide array of functional groups. acs.org This two-step sequence could be applied to this compound to generate novel derivatives with diverse properties.
Novel Trifluoromethoxylation Strategies: While traditional methods often build the molecule with the trifluoromethoxy group already in place, recent advances allow for the direct trifluoromethoxylation of heteroaromatics. rsc.org An operationally simple protocol for the regioselective trifluoromethoxylation of functionalized pyridines has been reported, providing a new pathway to OCF₃-containing building blocks. rsc.org Exploring such reactions could provide alternative and more convergent synthetic routes.
Enhanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. auctoresonline.orgtandfonline.com For this compound and its derivatives, in silico studies will be crucial for accelerating the discovery of new applications.
Quantum Chemistry Studies: Density Functional Theory (DFT) and other quantum mechanical methods can be used to determine the structural and electronic properties of this compound. Lowest-energy conformations, electrostatic potential maps, and frontier molecular orbital energies (HOMO/LUMO) can be calculated to predict reactivity and potential for use in electronic materials. researchgate.net Such studies have been performed for simpler (trifluoromethoxy)pyridines, providing a foundation for more complex systems. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method used to establish a statistical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov By designing a virtual library of derivatives of this compound and calculating various molecular descriptors, QSAR models can be built to predict their potential efficacy as, for example, enzyme inhibitors or agrochemicals, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov
Molecular Docking: If a specific biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs within the target's active site. nih.govmdpi.com This provides valuable insights into the key interactions that drive binding and can guide the rational design of more potent derivatives. malariaworld.org
Expansion of Applications in Emerging Chemical Technologies
The unique properties conferred by the trifluoromethoxy group and the 2-phenylpyridine core suggest that this compound could find applications in several emerging high-tech areas. mdpi.comrsc.org
Organic Electronics: Fluorinated organic molecules are of great interest for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, improve charge transport, and enhance device stability. The 2-phenylpyridine scaffold is a common component of iridium complexes used as phosphorescent emitters in OLEDs. Future research could explore the use of this compound as a ligand in novel metal complexes or as a component in organic semiconductors. mdpi.com
Advanced Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to enhance metabolic stability and cell membrane permeability. nih.gov Flonicamid is an example of a commercialized agrochemical containing a 4-trifluoromethyl-substituted pyridine moiety. nih.gov The trifluoromethoxy group imparts similar, if not superior, lipophilicity. mdpi.com Therefore, this compound and its derivatives represent a promising scaffold for the development of new pesticides and herbicides with potentially improved properties.
Functional Materials: The thermal and chemical stability associated with the trifluoromethoxy group makes it an attractive component for advanced functional materials. researchgate.net Applications could include the development of new liquid crystals, soluble organic semiconductors, or melt-processable fluoropolymers, where the specific electronic and conformational properties of the molecule can be exploited. rsc.org
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
